molecular formula C18H19BrN2OS B2982785 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide CAS No. 1059072-96-6

2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide

Cat. No.: B2982785
CAS No.: 1059072-96-6
M. Wt: 391.33
InChI Key: DFSAHHYWIKJFTP-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide is a hydrobromide salt of a benzimidazole-thioether derivative. Its core structure consists of a 1H-benzo[d]imidazole ring linked via a sulfur atom to a ketone-bearing mesityl group (1,3,5-trimethylphenyl). The hydrobromide salt enhances solubility in polar solvents, which is advantageous for pharmaceutical applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-11-8-12(2)17(13(3)9-11)16(21)10-22-18-19-14-6-4-5-7-15(14)20-18;/h4-9H,10H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSAHHYWIKJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=CC=CC=C3N2)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the reaction of o-phenylenediamine with an aldehyde in the presence of sulfur and N,N-dimethylformamide (DMF)

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes can be employed to ensure efficient production. Purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes or products.

Mechanism of Action

The mechanism by which 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The benzo[d]imidazole ring can bind to specific receptors or enzymes, leading to biological responses. The thioether linkage and mesityl group contribute to the compound's overall activity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and related analogues:

Compound Name Substituent on Ethanone Salt Form Molecular Weight (g/mol) Key Functional Groups
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide Mesityl (1,3,5-trimethylphenyl) Hydrobromide ~377.3* Benzimidazole, thioether, ketone
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one Phenyl None 268.34 Benzimidazole, thioether, ketone
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide 4-(Difluoromethylthio)phenyl Hydrobromide ~413.3* Benzimidazole, thioether, difluoromethylthio
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Variable (e.g., sulfonyl) None 250–350 Benzimidazolone, sulfonyl

*Estimated based on analogous structures.

Key Observations :

  • Mesityl vs.
  • Hydrobromide Salt : The salt form improves aqueous solubility, which is critical for bioavailability in drug formulations .
  • Electron-Withdrawing Groups : The difluoromethylthio substituent in the analogue from may enhance metabolic stability due to fluorine’s electronegativity , whereas sulfonyl groups in derivatives could modulate receptor-binding affinity .

Solubility and Pharmacokinetics

  • Hydrobromide Salt : Enhances water solubility compared to neutral analogues (e.g., phenyl derivative in ) .

Biological Activity

2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of o-phenylenediamine with 2-benzoylcyclohexanone, yielding various derivatives including the target compound. The process typically includes refluxing the reactants in ethanol with sulfuric acid, followed by crystallization to obtain the final product .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of effects:

Antimicrobial Activity

Research has shown that compounds similar to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone exhibit significant antimicrobial properties. For instance, derivatives with benzimidazole moieties have been reported to inhibit bacterial growth effectively. A study indicated that such compounds can disrupt bacterial cell walls, leading to cell lysis and death .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which contribute to cellular stress and subsequent apoptosis .

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Case Study on Antimicrobial Efficacy : A derivative of benzimidazole was tested against various strains of bacteria and fungi, showing a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.
  • Case Study on Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with a related benzimidazole compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours .

Data Table: Biological Activity Overview

Biological ActivityCompound DerivativeMIC (µg/mL)IC50 (µM)Mechanism of Action
AntimicrobialBenzimidazole Derivative5-Cell wall disruption
AnticancerRelated Compound-10ROS generation and apoptosis

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